2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound Known for its intricate structure, this compound features a pyrazole ring fused with morpholine and a thiophene moiety, making it intriguing for research in various chemical and biological fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: : Start with appropriate precursors such as hydrazine and a 1,3-dicarbonyl compound. This reaction is often performed in acidic conditions to facilitate ring closure.
Attachment of the morpholine group: : Through nucleophilic substitution or amidation reactions, the morpholine group is introduced. This step requires specific catalysts and reaction conditions.
Introduction of the thiophene moiety: : The thiophene group is added via a coupling reaction, often using palladium catalysts.
Industrial Production Methods
Scaling up the production involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods often utilize:
Batch reactors: : For controlled, stepwise reactions.
Continuous flow reactors: : For enhanced efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions including:
Oxidation: : Can be oxidized under strong oxidative conditions, potentially altering the thiophene or pyrazole rings.
Reduction: : The compound may be reduced, especially targeting the carbonyl group within the morpholine moiety.
Substitution: : Functional groups can be substituted, particularly on the pyrazole ring or thiophene moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid.
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products
Products vary based on the reactions, but typically include oxidized or reduced forms of the initial compound, as well as derivatives with different functional groups.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in synthetic organic chemistry for creating complex molecules.
Biology
Its unique structure offers potential as a pharmacophore in drug discovery, especially for targeting enzymes or receptors.
Medicine
Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry
Used in the development of advanced materials or as a part of catalytic systems.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. For instance, the pyrazole ring can mimic biological substrates, allowing the compound to inhibit specific enzymes or receptors. The exact mechanism involves:
Binding to active sites: : The compound fits into enzyme or receptor active sites, blocking normal function.
Modulating signaling pathways: : By interacting with proteins involved in signaling cascades, it can alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-acetamide
2-(5-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
The presence of the thiophene moiety and the specific arrangement of functional groups in 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide confer unique chemical properties and reactivity profiles that differentiate it from similar compounds
Properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-9-14(16(22)19-4-6-23-7-5-19)18-20(12)11-15(21)17-10-13-3-2-8-24-13/h2-3,8-9H,4-7,10-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGSRZTVMRFDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CS2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.